8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core. Its structure features a butylamino group at position 8, a 3-(4-chlorophenoxy)-2-hydroxypropyl substituent at position 7, and methyl groups at positions 1 and 2.
Properties
IUPAC Name |
8-(butylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-4-5-10-22-19-23-17-16(18(28)25(3)20(29)24(17)2)26(19)11-14(27)12-30-15-8-6-13(21)7-9-15/h6-9,14,27H,4-5,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXDDYLSRFNSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Substitution Reactions: The introduction of the butylamino group and the 3-(4-chlorophenoxy)-2-hydroxypropyl group is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and controlled temperatures to ensure the desired substitution pattern.
Final Modifications: The final steps involve the methylation of the purine core and any necessary purification processes to obtain the target compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Methanol, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.8 g/mol. Its structure includes a purine core substituted with a butylamino group and a chlorophenoxy moiety, which contribute to its biological activity.
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent due to its ability to interact with biological systems. It may serve as a lead compound for the development of new drugs targeting various diseases, particularly those related to cellular signaling pathways influenced by purines.
Anticancer Activity
Research indicates that purine derivatives can exhibit anticancer properties by inhibiting nucleotide synthesis or interfering with DNA repair mechanisms. Preliminary studies suggest that 8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may possess similar properties, warranting further investigation in cancer models.
Neuroprotective Effects
Given the role of purines in neurobiology, this compound may also have neuroprotective effects. Studies exploring its interaction with adenosine receptors could reveal its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
The chlorophenoxy group may enhance the anti-inflammatory effects of the compound. Research into its ability to modulate inflammatory pathways could lead to applications in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenoxy group introduces a halogen atom absent in phenylpropyl analogs, which may enhance membrane permeability or binding affinity via halogen bonds .
Alkylation and Functionalization
The synthesis of purine-dione derivatives often involves alkylation at position 7 or 6. For example:
- CP-8 : Propargyl bromide and K₂CO₃ in DMF at 75°C yield an alkyne-functionalized product .
- Target Compound: Likely employs similar alkylation conditions but substitutes propargyl bromide with a 3-(4-chlorophenoxy)-2-hydroxypropyl precursor.
Challenges in Purification
Compounds with bulky substituents (e.g., 4-chlorophenoxy) often precipitate directly from reaction mixtures, as seen in CP-8’s synthesis, reducing the need for column chromatography .
Physicochemical Properties
Melting Points and Solubility
- Compound 20 : Melting point = 230°C, attributed to extended conjugation and rigid styryl/biphenyl groups .
- Target Compound: The hydroxypropyl group may improve solubility compared to purely hydrophobic analogs, though the 4-chlorophenoxy moiety counteracts this effect.
Adenosine Receptor Modulation
- CP-8 : Designed for A₂A/A₁ receptor binding; bromine may enhance electrophilic interactions with receptor residues .
- Target Compound: The butylamino group could mimic endogenous adenosine’s amine interactions, while 4-chlorophenoxy may stabilize receptor-ligand complexes via hydrophobic pockets.
Anti-Inflammatory Potential
Analogous 8-benzylaminoxanthines exhibit anti-inflammatory activity via A₂A antagonism . The target compound’s 4-chlorophenoxy group may enhance potency by resisting metabolic degradation.
Crystallographic and Computational Insights
Tools like Mercury CSD 2.0 and ORTEP-III enable visualization of molecular packing. For example:
- The 4-chlorophenoxy group in the target compound may adopt a conformation that minimizes steric clash with the purine core, as inferred from similar structures in .
Biological Activity
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine family. Its unique structure includes various functional groups that enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 421.9 g/mol. The structural complexity arises from the presence of a butylamino group and a chlorophenoxy moiety, which are believed to contribute significantly to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24ClN5O4 |
| Molecular Weight | 421.9 g/mol |
| CAS Number | 899724-80-2 |
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : The purine structure allows for interaction with various enzymes, potentially acting as an inhibitor.
- Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant capabilities, protecting cells from oxidative stress.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting microbial growth.
Case Studies
-
Antitumor Activity :
A study conducted on similar purine derivatives indicated potential antitumor activity against various cancer cell lines. The compound was tested in vitro and showed significant cytotoxic effects on human cancer cells. -
Cardiovascular Effects :
Research has shown that certain purine derivatives can influence cardiovascular health by modulating adenosine receptors. This compound's structure suggests it may interact similarly, potentially offering therapeutic benefits in cardiovascular diseases. -
Neuroprotective Effects :
Another case study highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier could make this compound a candidate for further investigation in neuroprotection.
Toxicity and Safety Profile
While detailed toxicity data for this compound is limited, structural analogs have been evaluated for safety. It is essential to conduct thorough toxicological assessments to ascertain any potential risks associated with its use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a halogenated intermediate (e.g., 7-(2-chloroethyl)-8-chloro theophylline) with a butylamino group and a 3-(4-chlorophenoxy)-2-hydroxypropyl moiety. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to enhance yield, as demonstrated in analogous purine-dione syntheses . Thin-layer chromatography (TLC) with Rf = 0.5 can monitor reaction progress .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of techniques:
- Chromatography : HPLC or TLC to assess purity .
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl proton shifts).
- Crystallography : X-ray diffraction for absolute stereochemical confirmation, as applied to structurally similar purine-diones .
Q. What are the critical solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) should be tested via gradient dilution. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C to 37°C) are essential, given the hydrolytic sensitivity of purine-diones. Lyophilization may enhance long-term storage .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-chlorophenoxy and butylamino substituents influence the compound’s reactivity?
- Methodological Answer : Computational modeling (DFT or MD simulations) can predict electron density distribution and steric hindrance. Compare with analogs (e.g., ’s bromo-methoxybenzyl derivative) to isolate substituent effects . Experimental validation via kinetic studies (e.g., reaction rates under varying electrophilic conditions) is recommended .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar purine-diones?
- Methodological Answer : Cross-reference bioassays using standardized protocols (e.g., cell-line specificity, dose-response curves). Analyze confounding variables (e.g., impurity profiles, solvent effects) and replicate studies with orthogonal assays (e.g., enzymatic vs. cellular). Critical review of prior work, as per , identifies methodological gaps .
Q. How can AI-driven simulations optimize reaction conditions for large-scale synthesis?
- Methodological Answer : Integrate COMSOL Multiphysics with machine learning to model reaction kinetics and mass transfer. For example, AI can predict optimal solvent systems or catalyst loading by training on datasets from analogous purine syntheses. highlights AI’s role in automating experimental design .
Q. What crystallographic insights explain the compound’s intermolecular interactions in solid-state formulations?
- Methodological Answer : Perform single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., N–H⋯O/F interactions) and π-stacking. Compare with ’s crystallographic data on hydroxyl-phenyl derivatives to identify stabilization motifs .
Methodological Framework Integration
Q. How to align experimental data with theoretical models for mechanistic studies?
- Methodological Answer : Adopt a dual approach:
- Experimental : Use kinetic isotope effects or trapping experiments to identify intermediates.
- Theoretical : Apply quantum mechanics/molecular mechanics (QM/MM) to map reaction pathways. Link findings to broader frameworks (e.g., Hammett plots for substituent effects) as per ’s emphasis on theory-driven research .
Q. What protocols ensure reproducibility in multi-step synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
